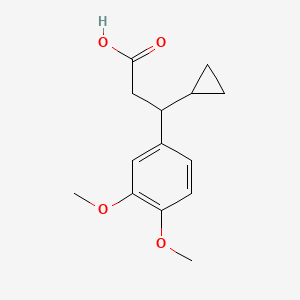
Deoxyadenosine
Vue d'ensemble
Description
Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with hydrogen (-H) at the 2′ position of its ribose sugar moiety. This compound is a crucial building block of DNA, pairing with deoxythymidine (T) in double-stranded DNA . It plays a significant role in genetic information storage and transmission.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deoxyadenosine can be synthesized using various methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2′-deoxyadenosine . Another method involves the chemical synthesis of 2′-deoxynucleoside 5′-triphosphates on a gram scale . The development of novel processes that are convenient and environmentally friendly has accelerated since the discovery of nucleoside phosphorylases .
Industrial Production Methods: Industrial production of this compound often involves the use of thymidine and adenine as starting materials. These are converted into 2′-deoxyadenosine using recombinant Escherichia coli strains . Another method uses glucose, acetaldehyde, and nucleobase to produce the four deoxynucleosides through the coexpression of three enzymes in one Escherichia coli strain .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 8,5′-cyclo-2′-deoxyadenosine isomers, which are potential biomarkers .
Common Reagents and Conditions: Reagents such as chromium (VI), Fenton chemistry, and photoinduction with lumazine are commonly used in the oxidation of this compound . Ultrasound in neutral solution can also induce DNA damage .
Major Products Formed: The major products formed from these reactions include 8,5′-cyclo-2′-deoxyadenosine isomers and other oxidized derivatives .
Applications De Recherche Scientifique
Deoxyadenosine has numerous scientific research applications across various fields:
Chemistry: It is used in the synthesis of nucleoside analogs, which are valuable in the development of antiviral and anticancer therapies .
Biology: this compound is a fundamental component of DNA, essential for genetic information storage and transmission .
Medicine: Purine nucleoside analogs derived from this compound are used in the treatment of chronic lymphoid leukemias . Additionally, this compound triphosphate (dATP) is an essential precursor material for synthetic DNA and is widely used in genetic engineering, molecular biology, and genetic medicine .
Industry: this compound is used in the production of various nucleoside analogs, which are crucial for the treatment of viral diseases and cancer .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Cordycepin (3′-deoxyadenosine): A derivative of deoxyadenosine with a similar structure but different biological activity.
2′-Deoxyguanosine: Another deoxyribonucleoside that pairs with deoxycytidine © in DNA.
2′-Deoxycytidine: Pairs with deoxyguanosine (G) in DNA.
2′-Deoxythymidine: Pairs with this compound (A) in DNA.
Uniqueness: this compound is unique in its role as the DNA nucleoside A, which pairs specifically with deoxythymidine (T) in double-stranded DNA . Its accumulation in the absence of ADA and the resulting genetic disorder (ADA-SCID) further highlight its distinct biological significance .
Propriétés
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862485 | |
| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958-09-8, 13276-53-4, 3413-66-9 | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC100793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid](/img/structure/B7791990.png)









